Butyl 3-bromo-2-chloroisonicotinate
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Overview
Description
Butyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-bromo-2-chloroisonicotinate typically involves the esterification of 3-bromo-2-chloroisonicotinic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an appropriate solvent, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromo-2-chloroisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Butyl 3-bromo-2-chloroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 3-bromo-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-bromoisonicotinate
- Butyl 2-chloroisonicotinate
- Ethyl 3-bromo-2-chloroisonicotinate
Uniqueness
Butyl 3-bromo-2-chloroisonicotinate is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, leading to improved efficacy in its intended applications .
Properties
Molecular Formula |
C10H11BrClNO2 |
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Molecular Weight |
292.55 g/mol |
IUPAC Name |
butyl 3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-2-3-6-15-10(14)7-4-5-13-9(12)8(7)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
KKWNPBCUEJVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=NC=C1)Cl)Br |
Origin of Product |
United States |
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